5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole
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Overview
Description
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole, also known as DMPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole for lab experiments is its high potency and selectivity, which allows for the precise modulation of various signaling pathways and enzymes. However, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole is also associated with certain limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the development of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole-based drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole in humans.
Synthesis Methods
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole can be synthesized using a multi-step process that involves the reaction of 2,6-dimethoxypyridine-3-carbaldehyde with 1-methyl-1H-indazole-3-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole.
Scientific Research Applications
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. In neuropharmacology, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been found to exhibit significant neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. In cancer research, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
5-(2,6-dimethoxypyridin-3-yl)-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18-13-6-4-10(8-11(13)9-16-18)12-5-7-14(19-2)17-15(12)20-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUWWFAMJYSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=C(N=C(C=C3)OC)OC)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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